N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine is a compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This particular compound is characterized by the presence of a pent-4-yn-1-yl group and a phenyl group attached to the tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of 6-phenyl-1,2,4,5-tetrazine with pent-4-yn-1-amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling of the alkyne and the tetrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazine ring to a dihydrotetrazine or other reduced forms.
Substitution: The phenyl and pent-4-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines.
Scientific Research Applications
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine involves its interaction with molecular targets through its reactive functional groups. The pent-4-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The tetrazine ring can undergo inverse electron-demand Diels-Alder reactions, making it useful in bioorthogonal labeling and imaging.
Comparison with Similar Compounds
Similar Compounds
N-(4-Pentynyl)phthalimide: Used as a pharmaceutical intermediate.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: Contains a similar pent-4-yn-1-yl group and is used in organic synthesis.
Uniqueness
N-(Pent-4-yn-1-yl)-6-phenyl-1,2,4,5-tetrazin-3-amine is unique due to its combination of a tetrazine ring with a pent-4-yn-1-yl group, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in bioorthogonal chemistry makes it particularly valuable in biological and medical research.
Properties
CAS No. |
95209-17-9 |
---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-pent-4-ynyl-6-phenyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C13H13N5/c1-2-3-7-10-14-13-17-15-12(16-18-13)11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2,(H,14,17,18) |
InChI Key |
FMPWDYOZQMZBNK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNC1=NN=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.